4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
Description
Properties
CAS No. |
902579-51-5 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.43 |
IUPAC Name |
4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26) |
InChI Key |
RWMUAMGKWKNBKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. The choice of solvents and catalysts is also crucial in industrial settings to ensure environmental and economic feasibility .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazoline core .
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazoline Derivatives
The compound shares structural similarities with other quinazoline-based molecules but differs in substituent patterns and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations :
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides enhanced electron-donating capacity compared to analogs with fewer methoxy groups (e.g., the 3-methoxyphenyl derivative). This may improve binding affinity in hydrophobic pockets of enzymes .
Functional Group Impact: The thione (-SH) group at position 2 in the target compound distinguishes it from oxoquinazoline derivatives (e.g., 4-oxo analogs). Thiones are less common in kinase inhibitors but may offer unique metal-chelating or covalent-binding capabilities . Methoxy groups at positions 6 and 7 in the target compound increase steric bulk and lipophilicity, which could influence membrane permeability compared to non-methoxy-substituted analogs.
Biological Activity
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: CHNOS
- Molecular Weight: 320.36 g/mol
The structure consists of a quinazoline core with dimethoxyphenyl and thione functionalities that contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, this compound has shown promise in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.10 |
| HepG2 | 6.19 |
| HCT116 | 8.40 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Tyrosine Kinase Activity: The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis: Studies indicate that it promotes apoptosis in cancer cells through the caspase pathway, leading to programmed cell death.
- Antioxidant Activity: The compound enhances antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT), which may protect normal cells from oxidative stress while targeting cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects, particularly in models of Alzheimer's disease (AD). Research indicates:
- Reduction in Acetylcholinesterase (AChE) Activity: The compound inhibits AChE, which is beneficial in conditions characterized by cholinergic dysfunction.
- Anti-inflammatory Effects: It reduces pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, suggesting a role in mitigating neuroinflammation associated with neurodegenerative diseases .
Case Studies
- Zebrafish Model for Alzheimer's Disease:
- Cytotoxicity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
